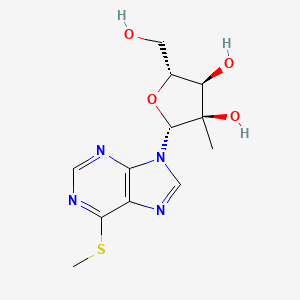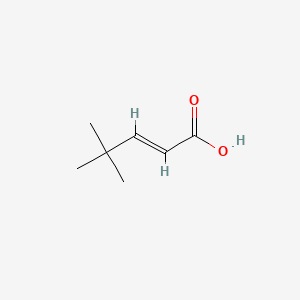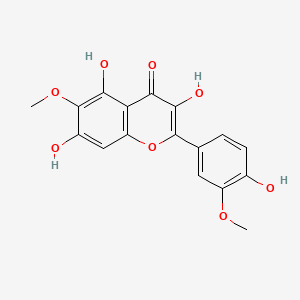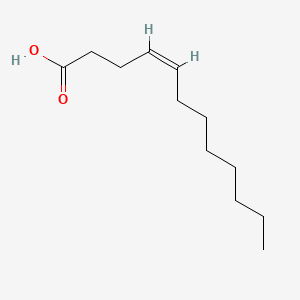
cis-4-Dodecenoic acid
Descripción general
Descripción
Cis-4-Dodecenoic acid is a type of fatty acid . It has a molecular formula of C12H22O2 . It is also known as cis-4-Decenoic acid .
Molecular Structure Analysis
The molecular structure of cis-4-Dodecenoic acid consists of a chain of 12 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .
Aplicaciones Científicas De Investigación
Antifungal Applications
Cis-2-dodecenoic acid (BDSF), a related compound to cis-4-dodecenoic acid, has been found effective in inhibiting the adherence of Candida albicans to urinary catheters, suggesting its potential as a therapeutic agent to prevent diseases caused by Candida species (Tian, Weng, Zhang, & Wang, 2013). Further, BDSF has been shown to influence virulence in Burkholderia cenocepacia, an opportunistic pathogen, by acting as an intraspecies signal that controls factors contributing to its virulence (Ryan, Mccarthy, Watt, Niehaus, & Dow, 2009).
Biochemical Applications
BDSF has been studied for its role in the efficient synthesis of fatty acids containing 1,2,3-triazole, which shows promise in antifungal drug development against Candida albicans (Fu, Wang, Zhang, Zhang, Yang, Weng, Zhao, & Wang, 2017). Also, the protective effects of BDSF in a mouse model of vaginal candidiasis have been investigated, demonstrating its ability to efficiently control the infection by inhibiting virulence factors of Candida albicans (Yang, Zhang, Hu, Weng, Zeng, & Wang, 2018).
Metabolic Studies
In metabolic studies, cis-4-dodecenoic acid and its isomers have been identified as metabolites in the urine, consistent with proposed metabolic origins involving fatty acids like oleic and linoleic acids (Jin & Tserng, 1990).
Microbial Communication
BDSF, as a quorum-sensing signal, has been shown to regulate virulence in Burkholderia cenocepacia. It acts as a cell-to-cell communication signal in the bacterial community, influencing the expression of virulence factors and energy metabolism (Deng, Boon, Eberl, & Zhang, 2009).
Synergistic Effects with Antifungals
The synergistic effects of BDSF with triazoles in treating fluconazole-resistant Candida albicans have been explored. This combination has been shown to interfere with efflux pumps, enhancing the effectiveness of antifungal treatments (Dong Liang, Ling, Xin, Zeng, Dan, Qian, Xu Hua, Guan Ming, Weng, & Wang, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
(Z)-dodec-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h8-9H,2-7,10-11H2,1H3,(H,13,14)/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCORITRBZMICMI-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Linderic acid | |
CAS RN |
7089-43-2 | |
| Record name | Linderic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007089432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LINDERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18013PJU2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



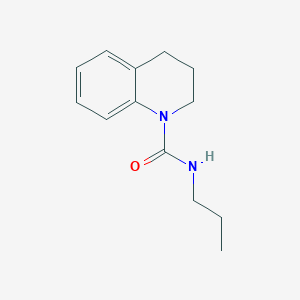
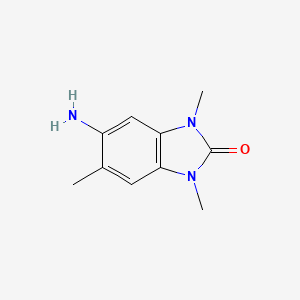
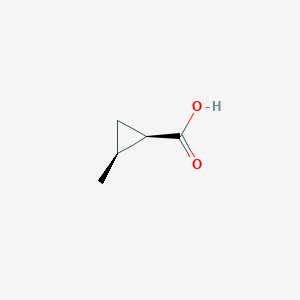
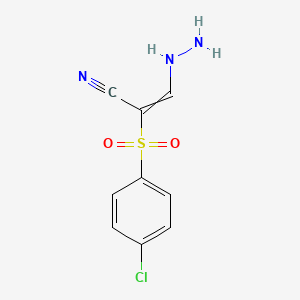
![6-[(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1623626.png)
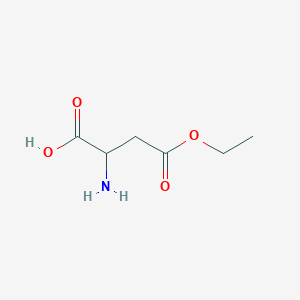
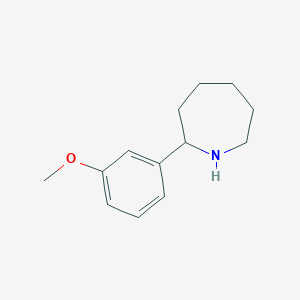
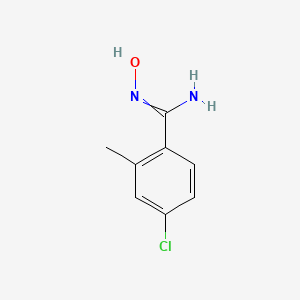
![2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole](/img/structure/B1623631.png)
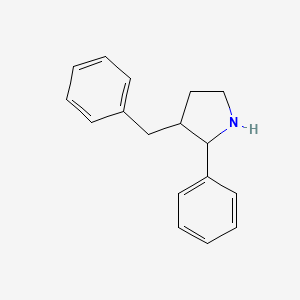
![1'-benzoyl-2'-(3-methoxybenzoyl)-5'-methylspiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1623633.png)
